molecular formula C9H16O2 B7893002 Tert-butyl cyclobutanecarboxylate

Tert-butyl cyclobutanecarboxylate

Cat. No. B7893002
M. Wt: 156.22 g/mol
InChI Key: SAUZLDCYUIYVRN-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

Under argon, 99 μl (0.78 mmol) of boron trifluoride/diethyl ether complex were added to 5.2 g (52.3 mmol) of cyclobutanecarboxylic acid in 100 ml of THF. A little at a time, 13.7 g (62.75 mmol) of tert-butyl 2,2,2-trichloroethaneimidoate were then added, and the mixture was subsequently stirred at room temperature overnight. 5 g of sodium bicarbonate were then added, and the reaction mixture was stirred for 15 min. After filtration, the solution was concentrated to dryness under reduced pressure. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1). This gave 5.2 g (64% of theory) of the title compound as a yellow oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3][CH2:2]1.ClC(Cl)(Cl)C(=N)O[C:12]([CH3:15])([CH3:14])[CH3:13].C(=O)(O)[O-].[Na+]>C1COCC1>[CH:1]1([C:5]([O:7][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:6])[CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(CCC1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
ClC(C(OC(C)(C)C)=N)(Cl)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was subsequently stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.